2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. This compound is known for its applications in agricultural chemistry, particularly as a herbicide. It is designed to control broadleaf weeds in various crops by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target plants.
Mechanism of Action
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is the human pregnane X receptor (PXR) and diiodothyronine (T2) sulfotransferases . The PXR is a nuclear receptor that regulates the expression of genes involved in the metabolism and transport of potentially harmful xenobiotics, as well as endogenous compounds . T2 sulfotransferases are enzymes that play a crucial role in the metabolism of thyroid hormones .
Mode of Action
This compound interacts with its targets by activating the human pregnane X receptor (PXR) and inhibiting diiodothyronine (T2) sulfotransferases . This interaction leads to alterations in thyroid hormone (TH) homeostasis .
Biochemical Pathways
The activation of PXR and inhibition of T2 sulfotransferases by this compound affects the normal homeostasis of thyroid hormones . Thyroid hormones play a critical role in growth, development, and metabolism. Therefore, any disruption in their homeostasis can have significant downstream effects .
Result of Action
The result of the action of this compound is a disruption in thyroid hormone homeostasis . This disruption is evidenced by dose-dependent decreases in total thyroxine (T4) levels observed in studies . Thyroxine is a key thyroid hormone, and changes in its levels can have significant molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been found in many personal care and household products , suggesting that its exposure and effects can be widespread.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by chlorinating phenol to obtain 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid.
Formation of the thiadiazole ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as 3-methylbenzoic acid, under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale chlorination and esterification reactions to produce 2,4-dichlorophenoxyacetic acid.
Automated coupling reactions: Use of automated reactors to ensure consistent and efficient coupling of intermediates.
Purification: Industrial purification techniques such as crystallization and chromatography to obtain high-purity final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Reduced thiadiazole derivatives.
Substitution products: Halogenated and alkylated derivatives of the original compound.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Agricultural chemistry: Used as a herbicide to control broadleaf weeds in crops like wheat, corn, and rice.
Biological studies: Employed in studies to understand plant hormone pathways and their effects on plant growth and development.
Medicinal chemistry: Investigated for its potential use in developing new pharmaceuticals due to its unique chemical structure and biological activity.
Industrial applications: Utilized in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with similar applications and effects.
3,5-dibromo-4-hydroxybenzonitrile (bromoxynil): A herbicide with a different chemical structure but similar herbicidal properties.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combined phenoxy and thiadiazole structure, which provides distinct chemical and biological properties. This dual functionality allows it to interact with multiple biological targets, making it a versatile compound in both agricultural and scientific research.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-10-3-2-4-11(7-10)16-21-22-17(25-16)20-15(23)9-24-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPMXIPCXPLVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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